molecular formula C16H13BO2 B591705 4-(2-Naphthyl)phenylboronic acid CAS No. 918655-03-5

4-(2-Naphthyl)phenylboronic acid

Cat. No. B591705
M. Wt: 248.088
InChI Key: ICQAKBYFBIWELX-UHFFFAOYSA-N
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Description

4-(2-Naphthyl)phenylboronic acid, also known as (4-naphthalen-2-ylphenyl)boronic acid, is a compound with the molecular formula C16H13BO2 . It has a molecular weight of 248.1 g/mol .


Molecular Structure Analysis

The molecular structure of 4-(2-Naphthyl)phenylboronic acid consists of a boron atom bonded to two hydroxyl groups and a phenyl ring, which is further bonded to a naphthyl group . The exact mass and monoisotopic mass of the compound are both 248.1008598 g/mol .


Chemical Reactions Analysis

Boronic acids, including 4-(2-Naphthyl)phenylboronic acid, are known for their role in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, and involve the coupling of a boronic acid with a halide or pseudohalide under palladium catalysis .


Physical And Chemical Properties Analysis

4-(2-Naphthyl)phenylboronic acid is a solid at 20°C . It has a density of 1.2±0.1 g/cm³ . The compound has a topological polar surface area of 40.5 Ų .

Scientific Research Applications

  • Diagnostic and Therapeutic Applications

    • Field : Analytical Sciences
    • Application Summary : Phenylboronic acid (PBA) derivatives, including “4-(2-Naphthyl)phenylboronic acid”, are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
    • Results or Outcomes : The outcomes of these applications are varied and can include the detection of specific molecules or the delivery of therapeutic agents .
  • Enrichment of cis-diol Containing Molecules

    • Field : Materials Science
    • Application Summary : Phenylboronic acid-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules .
    • Methods and Procedures : These polymers are synthesized in a one-pot polymerization approach, and their physical features are characterized in detail .
    • Results or Outcomes : The polymers show a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity .
  • Biomedical Applications

    • Field : Biomedical Sciences
    • Application Summary : Phenylboronic acid-functionalized materials have been used in wound healing and tumor targeting .
    • Results or Outcomes : The outcomes of these applications can include improved wound healing or targeted delivery of therapeutic agents to tumors .
  • Solar Cells and Cancer Treatment

    • Field : Material Sciences and Oncology
    • Application Summary : Phenylboronic acid has been used in the creation of N-type polymers for all-polymer solar cells and as inhibitors of lactate dehydrogenase against cancer cell proliferation .
    • Results or Outcomes : The outcomes of these applications can include the creation of efficient solar cells or the inhibition of cancer cell proliferation .
  • Glucose-Responsive Drug Delivery

    • Field : Biomedical Sciences
    • Application Summary : Phenylboronic acid has been used as a glucose-responsive trigger to tune the insulin release of glycopolymer nanoparticles .
    • Results or Outcomes : The outcomes of these applications can include improved glucose-responsive insulin delivery .
  • Potent and Selective mTOR Kinase Inhibitors

    • Field : Oncology
    • Application Summary : Phenylboronic acid has been used in the creation of a novel series of potent and selective mTOR kinase inhibitors .
    • Results or Outcomes : The outcomes of these applications can include the creation of potent and selective mTOR kinase inhibitors .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application Summary : Phenylboronic acid and its derivatives are commonly used in organic synthesis. They are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
    • Methods and Procedures : Numerous methods exist to synthesize phenylboronic acid. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .
    • Results or Outcomes : The outcomes of these applications can include the creation of various organic compounds .
  • Solar Cells

    • Field : Material Sciences
    • Application Summary : Phenylboronic acid has been used in the creation of N-type polymers for all-polymer solar cells .
    • Results or Outcomes : The outcomes of these applications can include the creation of efficient solar cells .

Safety And Hazards

4-(2-Naphthyl)phenylboronic acid may cause skin and eye irritation . It is recommended to avoid dust formation, inhalation, and contact with skin, eyes, and clothing . In case of contact, rinse thoroughly with water .

Future Directions

Boronic acids, including 4-(2-Naphthyl)phenylboronic acid, have found use in a variety of applications due to their ability to form reversible covalent bonds with diols . They are used in the design of sensors, in drug delivery systems, and in organic synthesis . Future research may continue to explore these and other applications.

properties

IUPAC Name

(4-naphthalen-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQAKBYFBIWELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670208
Record name [4-(Naphthalen-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Naphthyl)phenylboronic acid

CAS RN

918655-03-5
Record name [4-(Naphthalen-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Naphthyl)phenylboronic Acid
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Synthesis routes and methods I

Procedure details

Under an argon gas atmosphere, a mixture of 50.0 g (177 mmol) of 2(4-bromophenyl) naphthalene and 500 mL of dehydrated THF was cooled down to −60 degrees C., and added with 136 mL (212 mmol) of hexane solution of 1.56M n-butyllithium in drops while being stirred. Then, the reaction mixture was stirred for one hour at −60 degrees C. 99.6 g (529 mmol) of triisopropyl borate was dropped into the reaction solution at −60 degrees C. Subsequently, the reaction mixture was warmed up to room temperature, and stirred for 18 hours. The reaction mixture was further added with solution of hydrochloric acid to be stirred for one hour at room temperature. After the reaction, the reaction mixture was further added with toluene, so that aqueous phase thereof was eliminated. After organic phase thereof was dried with magnesium sulfate, the solvent was distilled away under reduced pressure. By crystallizing the obtained solid by toluene, 33.6 g of 4-(2-naphthyl) phenylboronic acid was obtained at an yield of 84%.
Quantity
50 g
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reactant
Reaction Step One
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500 mL
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solvent
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136 mL
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reactant
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99.6 g
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Synthesis routes and methods II

Procedure details

Under an argon gas atmosphere, a mixture of 50.0 g (177 mmol) of 2(4-bromophenyl)naphthalene and 500 mL of dehydrated THF was cooled down to minus 60 degree C. Then, 136 ml (212 mmol) of hexane solution of 1.56M n-butyllithium was dropped into the mixture while the mixture was being stirred. The reaction mixture was further stirred at minus 60 degrees for 1 hour. 99.6 g (529 mmol) of triisopropylborate was dropped into the reaction mixture at minus 60 degrees C. Subsequently, the reaction mixture was warmed up to room temperature, and stirred for 18 hours. The reaction mixture was added with aqueous solution of hydrochloric acid and stirred at room temperature for 1 hour. After the reaction, the reaction mixture was added with toluene, and aqueous phase thereof was eliminated. Then, organic phase thereof was dried with magnesium sulfate, and the solvent was distilled away under reduced pressure. By recrystallizing the obtained solid by toluene, 33.6 g of 4-(2-naphthyl)phenylboronic acid was obtained at an yield of 84%.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
99.6 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

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